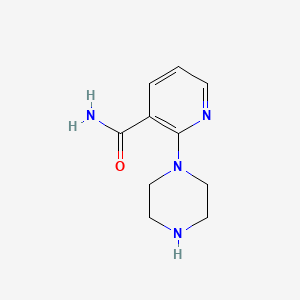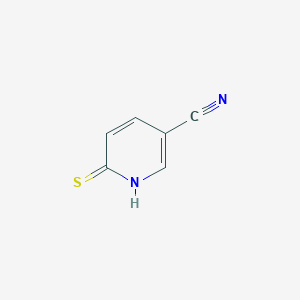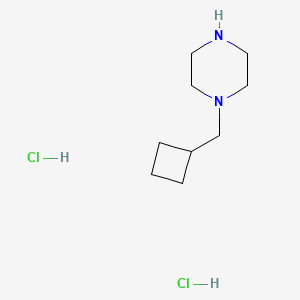![molecular formula C14H14ClFN4 B1355977 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 898652-05-6](/img/structure/B1355977.png)
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C14H14ClFN4 and a molecular weight of 292.74 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the use of organolithium reagents . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a fluorophenyl group .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : The synthesis of derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, closely related to the specified compound, showed significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Anticancer Research
- Inhibition of Tyrosine Kinase in Cancer : A compound closely related to 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine was investigated as a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, highlighting its potential role in cancer treatment (Zhang et al., 2005).
Antiviral Research
- Anti-Tobacco Mosaic Viral Activity : The synthesis of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which is structurally similar, exhibited significant antiviral activity against the Tobacco Mosaic Virus. This implies the potential for developing novel antiviral agents (Nagalakshmamma et al., 2020).
Protein Kinase Inhibitor Development
- Protein Kinase Inhibitors : The compound's analogues were used in developing broad-spectrum protein kinase inhibitors, indicating its relevance in creating new therapeutic agents for diseases involving protein kinases (Russell et al., 2015).
Receptor Antagonism
- Vanilloid Receptor-1 Antagonists : Related piperazinylpyrimidine analogues were evaluated as antagonists of the vanilloid 1 receptor, suggesting a role in developing new treatments for conditions like chronic pain (Wang et al., 2007).
Anticancer and Anti-inflammatory Agents
- Anticancer and Anti-inflammatory Activity : Derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate exhibited significant in-vitro anti-inflammatory activity and inhibitory effects against cancer, pointing towards potential in cancer and inflammation treatment (Ghule et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its action by inhibiting protein kinases . This compound interacts with protein kinases, preventing them from performing their normal function of phosphate transfer . This inhibition disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are primarily involved in cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The result of the action of this compound is the disruption of normal cell signaling processes. By inhibiting protein kinases, this compound can alter cell growth, differentiation, migration, and metabolism . This can lead to changes in cell behavior and function, potentially making it useful in the treatment of diseases where these processes are dysregulated .
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. This compound has been shown to interact with several enzymes and proteins, including nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α). The interaction with NOS leads to the inhibition of nitric oxide production, while the interaction with TNF-α results in the suppression of inflammatory responses . Additionally, this compound has been observed to bind to the active sites of ATF4 and NF-kB proteins, further contributing to its anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound exhibits neuroprotective effects by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 . In microglial cells, it inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide, thereby mitigating neuroinflammation . Furthermore, this compound influences cell signaling pathways, including the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of key proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing the expression of pro-inflammatory genes . The compound also inhibits the activity of NOS, leading to decreased production of nitric oxide, a molecule involved in inflammatory processes . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in efficacy . Long-term studies have shown that continuous exposure to this compound can result in sustained neuroprotective and anti-inflammatory effects, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without causing adverse reactions . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s metabolism also affects its bioavailability and duration of action, with certain metabolites retaining biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with equilibrative nucleoside transporters (ENTs), which facilitate its uptake and distribution across cellular membranes . The compound’s localization and accumulation within tissues are influenced by these transporters, affecting its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The presence of specific targeting signals and post-translational modifications may direct the compound to particular subcellular compartments, further modulating its activity .
Propiedades
IUPAC Name |
4-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4/c15-13-9-14(18-10-17-13)20-7-5-19(6-8-20)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMJWBQXEFHDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588663 |
Source


|
| Record name | 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898652-05-6 |
Source


|
| Record name | 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)
![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)



![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

